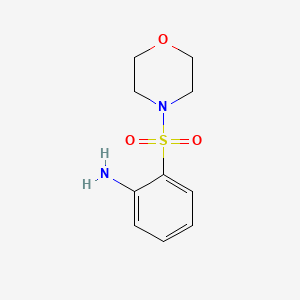

2-(Morpholin-4-ylsulfonyl)aniline

Übersicht

Beschreibung

2-(Morpholin-4-ylsulfonyl)aniline is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylsulfonyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids. One common method is the direct sulfonylation of aniline derivatives using sulfonyl chlorides in the presence of a base, such as triethylamine, under reflux conditions . Another method involves the use of sulfonyl radicals generated from sulfinates under photoredox-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonylation reactions using sulfonyl chlorides and aniline derivatives. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the addition of a base to neutralize the hydrochloric acid byproduct . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-ylsulfonyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is recognized for its potential as a scaffold in the development of new pharmaceuticals. The presence of the morpholine and sulfonamide functionalities allows for significant biological activity, making it a candidate for drug design targeting specific biological pathways.

Key Biological Activities:

- Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various pathogens, suggesting potential applications in antibiotic development.

- Anticancer Activity: Preliminary studies indicate that derivatives of 2-(morpholin-4-ylsulfonyl)aniline may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.

Medicinal Chemistry

Research indicates that this compound can serve as a lead compound for synthesizing analogs with enhanced pharmacological properties. The sulfonamide group is particularly known for its role in drug interactions, which can be exploited to improve efficacy and selectivity.

Synthesis and Modifications:

The synthesis of this compound typically involves the reaction of morpholine with sulfonyl chloride derivatives followed by aniline substitution. Variations in this synthesis can lead to compounds with different biological profiles.

Material Science

In addition to its pharmaceutical applications, this compound shows promise in material science, particularly in the development of polymers and coatings. Its ability to form strong intermolecular interactions makes it suitable for creating durable materials.

Potential Applications:

- Coatings: The compound may be used to develop protective coatings that exhibit enhanced resistance to environmental degradation.

- Polymer Blends: Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Comparative Analysis with Related Compounds

To further understand the versatility of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Piperidin-1-ylsulfonyl)aniline | Contains a piperidine ring instead of morpholine | Different pharmacological profile |

| 4-Methyl-2-(morpholin-4-ylsulfonyl)aniline | Methyl group on the aromatic ring | Enhanced lipophilicity may improve membrane penetration |

| N-(Morpholin-4-sulfonyl)-N'-phenylurea | Urea linkage instead of sulfonamide | Potentially different interaction mechanisms |

This table illustrates how modifications to the core structure can lead to variations in biological activity and application potential.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Activity Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Cancer Research: Research conducted at a leading university found that specific analogs showed promise in inhibiting cell proliferation in various cancer cell lines, suggesting a pathway for further drug development.

- Material Durability Testing: Experimental results indicated that coatings developed with this compound displayed superior resistance to UV degradation compared to traditional materials.

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-ylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, sulfonamide derivatives, including this compound, are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperidin-1-ylsulfonyl)aniline

- 2-(Morpholin-4-ylsulfonyl)phenylacetamide

- N-(4-(Morpholin-4-ylsulfonyl)phenyl)acetamide

Uniqueness

2-(Morpholin-4-ylsulfonyl)aniline is unique due to its specific structural features, such as the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Biologische Aktivität

2-(Morpholin-4-ylsulfonyl)aniline is an organic compound characterized by its unique structure, which includes a morpholine ring connected to a sulfonyl group and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₂S, with a molar mass of approximately 242.29 g/mol. The presence of the morpholine and sulfonamide functionalities contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Notably, compounds containing the morpholine ring have shown efficacy against Mycobacterium tuberculosis , including resistant strains .

Table 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 5d | 0.25 | High |

| 5c | 0.5 | High |

| 5i | 1.0 | Moderate |

| 5e | 1.5 | Moderate |

| 5j | 2.0 | Low |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds, with lower values representing higher potency against the bacteria tested.

The mechanism underlying the antimicrobial activity of this compound involves inhibition of protein synthesis and disruption of nucleic acid production pathways, leading to bacterial cell death . Studies have shown that these compounds can also inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria like Staphylococcus aureus .

Study on Antimycobacterial Activity

In a study focused on the synthesis and evaluation of various derivatives of this compound, it was found that certain compounds demonstrated significant antitubercular activity against both laboratory strains and clinical isolates of M. tuberculosis . The study utilized luciferase reporter phages to quantify the reduction in relative light units (RLU), which correlates with bacterial viability .

Schiff Base Derivatives

Another investigation into small Schiff base molecules derived from morpholine-containing compounds revealed their potential as antibiofilm agents. These derivatives exhibited moderate-to-good activity against biofilms formed by MRSA and Enterococcus faecalis , with MIC values ranging from 31.108 to 248.863 µg/mL .

Eigenschaften

IUPAC Name |

2-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPZGLWVUUJJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360618 | |

| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208643-03-2 | |

| Record name | 2-(morpholin-4-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.